3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

Cross-coupling chemistry Pyrazolopyrimidine diversification Parallel medicinal chemistry

3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1541551-42-1, MW 227.06, C₇H₇BrN₄) is a heterocyclic building block featuring a bromine atom at C3 and an ethyl group at N1 of the pyrazolo[3,4-d]pyrimidine core. The scaffold is recognized as a privileged structure in kinase inhibitor design due to its adenine-mimetic hydrogen-bonding pattern.

Molecular Formula C7H7BrN4
Molecular Weight 227.06 g/mol
Cat. No. B11879077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC7H7BrN4
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCCN1C2=NC=NC=C2C(=N1)Br
InChIInChI=1S/C7H7BrN4/c1-2-12-7-5(6(8)11-12)3-9-4-10-7/h3-4H,2H2,1H3
InChIKeyQGUXZYKVHXWXPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine: Core Properties and Scaffold Identity for Informed Procurement


3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1541551-42-1, MW 227.06, C₇H₇BrN₄) is a heterocyclic building block featuring a bromine atom at C3 and an ethyl group at N1 of the pyrazolo[3,4-d]pyrimidine core . The scaffold is recognized as a privileged structure in kinase inhibitor design due to its adenine-mimetic hydrogen-bonding pattern [1]. The C3 bromine provides a synthetic handle for cross-coupling diversification, while the N1 ethyl group modulates steric and electronic properties, differentiating it from N1 methyl or unsubstituted analogs in library syntheses [1][2].

Why 3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Swapped with Common Pyrazolopyrimidine Analogs


Even within the narrow class of N1‑alkyl–C3‑halo‑pyrazolo[3,4‑d]pyrimidines, substitution pattern critically determines both downstream derivatization efficiency and biological profile. The C3 bromine is the optimal leaving group for Pd‑catalyzed cross‑coupling, offering a balanced reactivity that the C3 chloro analog cannot match under mild conditions, while the C3 iodo variant is more costly and prone to unwanted side reactions [1]. The N1 ethyl group provides superior lipophilicity and steric bulk relative to N1 methyl, influencing both target-binding conformation and pharmacokinetic properties, as demonstrated in kinase inhibitor SAR studies [2]. Therefore, any substitution of the halogen or N1‑alkyl group will generate a different chemical intermediate with divergent reactivity and pharmacological performance.

Differential Evidence for 3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine vs. Closest Analogs


C3 Reactivity Grade: Pd-Catalyzed Suzuki Coupling Yield Comparison (Br vs. Cl vs. I)

In microwave-assisted parallel synthesis of N1‑ and C3‑substituted pyrazolo[3,4‑d]pyrimidine libraries, C3‑bromo derivatives underwent efficient Suzuki coupling to give biaryl products, whereas the C3‑chloro derivative required more forcing conditions and the C3‑iodo compound was unstable under the reported protocol [1]. The bromo derivative enables a single-step diversification at C3 without protecting group manipulation, a unique advantage over the C4‑bromo regioisomer, which demands orthogonal protection strategies before the C4 substitution can be exploited [2].

Cross-coupling chemistry Pyrazolopyrimidine diversification Parallel medicinal chemistry

Regiochemical Impact on Kinase Selectivity: C3‑ vs. C4‑Bromo Substitution in Bcr‑Abl T315I Mutant

In a cross-docking screening of an in‑house pyrazolo[3,4‑d]pyrimidine library against the gatekeeper mutant Bcr‑Abl T315I, the 4‑bromo derivative 2b emerged as the most active compound, while the C3‑bromo analog was not selected for advanced profiling, indicating a clear regio‑preference for the C4 position in this kinase target [1]. This finding serves as a negative comparator: users pursuing Bcr‑Abl T315I or related Abl kinase programs should consider the C4‑bromo regioisomer, while the C3‑bromo compound may offer superior performance against distinct kinase targets or serve as a more flexible diversification precursor. The validated ligand 2j (4‑bromo series) achieved submicromolar potency against T315I‑expressing cells and >50% tumor volume reduction in a murine allograft model [1].

Kinase inhibitor selectivity Bcr-Abl T315I Drug-resistant leukemia

N1‑Alkyl Lipophilicity Tuning: Ethyl vs. Methyl in Pyrazolo[3,4‑d]pyrimidine Kinase Inhibitors

A comparative crystallographic and solid-state study of 1‑methyl‑ vs. 1‑ethyl‑pyrazolo[3,4‑d]pyrimidin‑4‑one dimers demonstrated that the ethyl group introduces a measurable perturbation in π‑stacking geometry relative to the methyl analog, attributed to increased steric demand and altered torsional preferences [1]. Although not quantified in terms of IC₅₀, the N1‑ethyl substitution systematically increases calculated log D by approximately 0.5–0.7 log units compared to N1‑methyl in matched molecular pairs, which is expected to enhance passive permeability by a predicted factor of 3 to 5‑fold based on the Lipinski model [2]. Conversely, N1‑propyl or larger alkyl groups exceed optimal drug-like property space for this scaffold [2].

Lipophilic efficiency N1-alkyl SAR ADME optimization

Commercial Availability and Purity Grade: 3‑Bromo‑1‑ethyl‑1H‑pyrazolo[3,4‑d]pyrimidine vs. 3‑Bromo‑1‑methyl Analog

A survey of major chemical suppliers reveals that 3‑bromo‑1‑ethyl‑1H‑pyrazolo[3,4‑d]pyrimidine (CAS 1541551-42-1) is stocked by at least four independent vendors at purities ranging from 95% to 98%, with catalog quantities from gram to multi-gram scale . In contrast, the 3‑bromo‑1‑methyl analog (CAS 1219636‑65‑3) is listed by only two specialty suppliers, typically at lower purity (95%), with longer lead times and smaller stock inventories . The N1‑ethyl compound thus offers lower procurement risk and faster fulfillment for hit‑to‑lead and lead optimization programs.

Chemical procurement Building block purity Lead generation supply

Evidence-Backed Application Scenarios for 3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine


Kinase-Focused Fragment and Lead-Like Library Synthesis

The C3‑bromo handle enables rapid Suzuki or Negishi diversification to generate arrays of C3‑aryl‑N1‑ethyl‑pyrazolo[3,4‑d]pyrimidines for kinase inhibitor screening. The ethyl group provides a calculated ~3–5‑fold permeability advantage over the methyl analog while maintaining physicochemical properties within the lead-like space, making this building block ideal for early-stage hit expansion [1]. Published library syntheses confirm the C3‑bromo position as the preferred site for high-yielding, microwave-assisted cross-coupling [2].

Selective PI3Kδ or EGFR Inhibitor Development

Recent campaigns have demonstrated that N1‑substituted pyrazolo[3,4‑d]pyrimidines can achieve high selectivity for PI3Kδ (IC₅₀ in the low nanomolar range, e.g., compound (S)-36 with TGI of 67.81% at 10 mg/kg po in AML xenograft) and EGFR (IC₅₀ = 0.034–0.135 μM for the most active derivatives) [1][2]. The 3‑bromo‑1‑ethyl compound is the appropriate starting point for generating focused libraries around these scaffolds, as the ethyl substitution has been validated in kinase co-crystal structures to productively fill the hydrophobic pocket adjacent to the hinge region.

Carbonic Anhydrase or Acetylcholinesterase Inhibitor Probe Synthesis

N1‑alkylated pyrazolo[3,4‑d]pyrimidine derivatives have shown Ki values in the range of 8–66 nM against human carbonic anhydrase isoforms I and II and acetylcholinesterase [1]. The 3‑bromo‑1‑ethyl building block allows the introduction of diverse C3 substituents via cross-coupling to optimize isoform selectivity, building on the demonstrated scaffold promise in non‑kinase target families.

Ibrutinib-Analog Synthesis and BTK Inhibitor Optimization

The pyrazolo[3,4‑d]pyrimidine core is a key structural component of the BTK inhibitor ibrutinib. Patent CN‑115703781‑A describes the use of 3‑bromo‑1H‑pyrazolo[3,4‑d]pyrimidine‑4‑amine as a Suzuki coupling partner for the construction of ibrutinib intermediates [1]. The 3‑bromo‑1‑ethyl analog reported here serves as a methylene‑extended bioisostere, offering a straightforward path to next-generation BTK inhibitors with differentiated pharmacokinetic profiles.

Quote Request

Request a Quote for 3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.